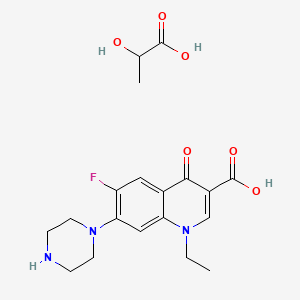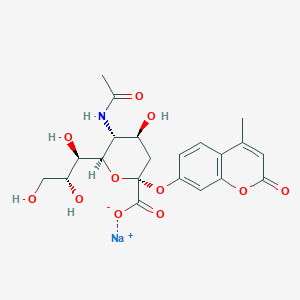
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars (glycans). This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose molecule are protected using suitable protecting groups such as benzyl or acetyl groups.
Glycosylation: The protected glucose derivative undergoes glycosylation with 8-methoxycarbonyloctyl alcohol in the presence of a glycosyl donor and a promoter like silver trifluoromethanesulfonate.
Deprotection: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study carbohydrate chemistry and the synthesis of complex glycans.
Biology: The compound is employed in research on glycan-protein interactions and the role of glycans in cellular processes.
Industry: The compound is used in the development of biotechnological products and processes.
Wirkmechanismus
The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycan synthesis and degradation. The compound can inhibit or modify the activity of these enzymes, thereby affecting glycan structures and functions. The exact pathways and molecular targets depend on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific structure and functional groups, which make it particularly useful in glycobiology research. Similar compounds include:
Octyl-beta-D-glucopyranoside: A nonionic surfactant used in membrane protein studies.
Methyl-beta-D-glucopyranoside: A simple glycoside used in various biochemical assays.
2-Deoxy-2-phthalimido-beta-D-glucopyranoside: A derivative used in glycosylation studies.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound .
Eigenschaften
IUPAC Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO9/c1-32-18(27)12-6-4-2-3-5-9-13-33-24-19(21(29)20(28)17(14-26)34-24)25-22(30)15-10-7-8-11-16(15)23(25)31/h7-8,10-11,17,19-21,24,26,28-29H,2-6,9,12-14H2,1H3/t17-,19-,20-,21-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXURBAYRULXDR-RQKICWOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857978 |
Source


|
| Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106445-25-4 |
Source


|
| Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)
